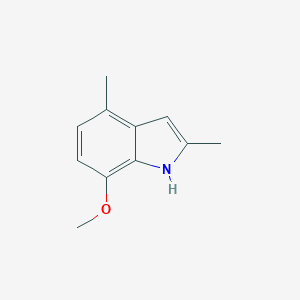
7-methoxy-2,4-dimethyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-2,4-dimethyl-1H-indole, also known as 7-MeO-DMT, is a naturally occurring psychedelic compound found in various plants and animals. It belongs to the tryptamine class of compounds and is structurally similar to serotonin and other neurotransmitters. In recent years, 7-MeO-DMT has gained attention for its potential therapeutic applications, as well as its use in recreational settings.
Wirkmechanismus
The exact mechanism of action of 7-methoxy-2,4-dimethyl-1H-indole is not fully understood, but it is believed to act primarily on the serotonin system in the brain. Specifically, 7-methoxy-2,4-dimethyl-1H-indole is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It is also thought to affect other neurotransmitter systems, including dopamine and norepinephrine.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-methoxy-2,4-dimethyl-1H-indole are complex and not fully understood. In addition to its effects on the serotonin system, it may also affect other systems in the body, including the immune system. Some studies suggest that 7-methoxy-2,4-dimethyl-1H-indole may have anti-inflammatory and antioxidant effects, which could have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-methoxy-2,4-dimethyl-1H-indole in lab experiments include its potent and specific effects on the serotonin system, as well as its potential therapeutic applications. However, its classification as a Schedule I controlled substance in the United States limits research on its synthesis and use. Additionally, its potent psychoactive effects may make it difficult to study in certain contexts.
Zukünftige Richtungen
There are several potential future directions for research on 7-methoxy-2,4-dimethyl-1H-indole. One area of focus is the development of new therapeutic applications, particularly in the treatment of mental health disorders. Another area of interest is the study of its effects on the immune system and its potential as an anti-inflammatory or antioxidant agent. Additionally, further research is needed to fully understand its mechanism of action and its effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of 7-methoxy-2,4-dimethyl-1H-indole can be achieved through several different methods, including the reduction of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and the demethylation of 7-methoxy-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ). However, due to its classification as a Schedule I controlled substance in the United States, research on the synthesis of 7-methoxy-2,4-dimethyl-1H-indole is limited.
Wissenschaftliche Forschungsanwendungen
Research on 7-methoxy-2,4-dimethyl-1H-indole has primarily focused on its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and addiction. Preliminary studies suggest that 7-methoxy-2,4-dimethyl-1H-indole may have rapid and long-lasting antidepressant effects, as well as the potential to reduce symptoms of anxiety and addiction. However, further research is needed to fully understand its therapeutic potential.
Eigenschaften
CAS-Nummer |
190908-10-2 |
|---|---|
Produktname |
7-methoxy-2,4-dimethyl-1H-indole |
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
7-methoxy-2,4-dimethyl-1H-indole |
InChI |
InChI=1S/C11H13NO/c1-7-4-5-10(13-3)11-9(7)6-8(2)12-11/h4-6,12H,1-3H3 |
InChI-Schlüssel |
TZWFTICPUNKLRO-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(NC2=C(C=C1)OC)C |
Kanonische SMILES |
CC1=C2C=C(NC2=C(C=C1)OC)C |
Synonyme |
1H-Indole,7-methoxy-2,4-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



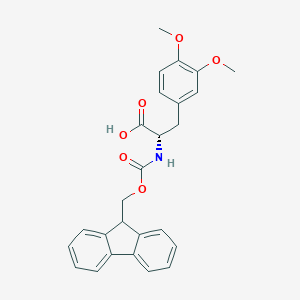
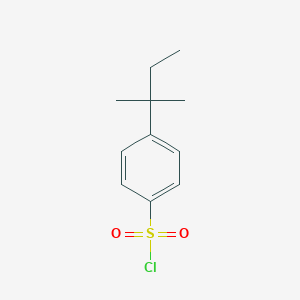
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)
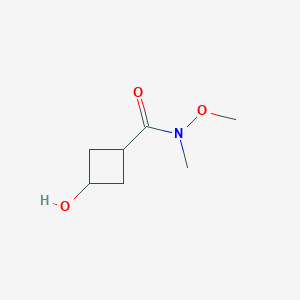
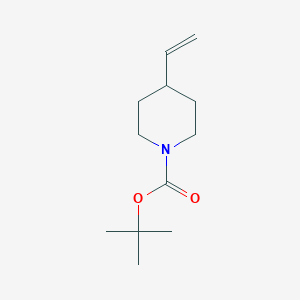
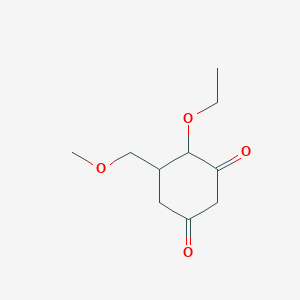
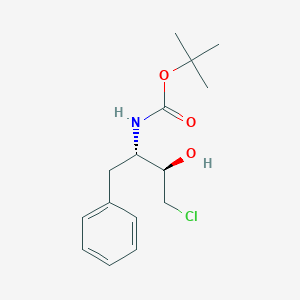
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
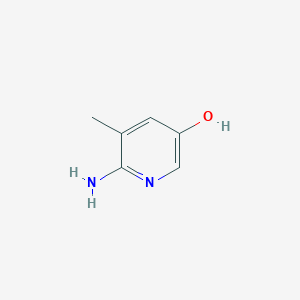
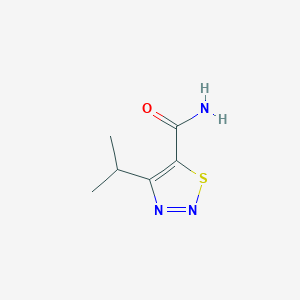
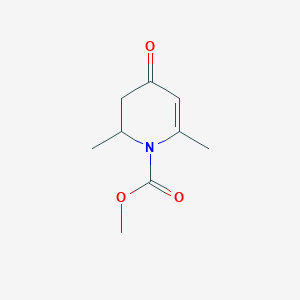
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)
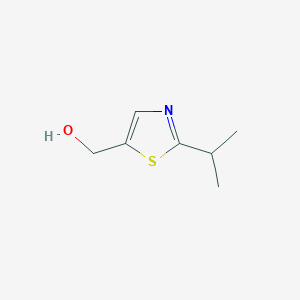
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)